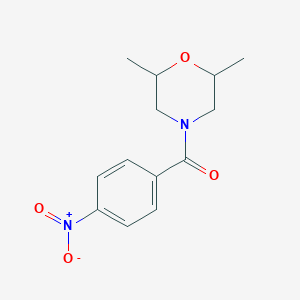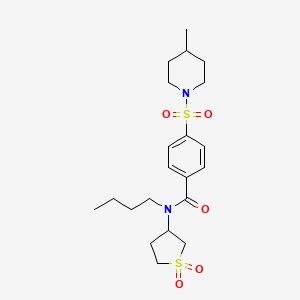
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrazole ring, a fluorophenyl group, and a tolyl group, making it a unique molecule with interesting properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea typically involves multiple steps, starting with the preparation of the tetrazole ring One common method is the reaction of 4-fluorobenzonitrile with sodium azide in the presence of a suitable catalyst to form the tetrazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form fluorophenol derivatives.
Reduction: The tetrazole ring can be reduced to form aminotetrazole derivatives.
Substitution: The tolyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Fluorophenol derivatives.
Reduction: Aminotetrazole derivatives.
Substitution: Substituted tolyl derivatives.
Scientific Research Applications
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe in biological studies to understand the interaction of fluorophenyl groups with biological targets.
Industry: Use in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. The exact mechanism depends on the specific application and the biological or chemical system .
Comparison with Similar Compounds
1-(4-fluorophenyl)biguanide hydrochloride
4-fluorophenylhydrazine
Methanone, 1,1'- (1,4-phenylene)bis [1- (4-fluorophenyl)-, polymer with bis (4-hydroxyphenyl)methanone]
Uniqueness: 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is unique due to its combination of tetrazole, fluorophenyl, and tolyl groups, which provide distinct chemical and physical properties compared to similar compounds
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O/c1-11-2-6-13(7-3-11)19-16(24)18-10-15-20-21-22-23(15)14-8-4-12(17)5-9-14/h2-9H,10H2,1H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSKGDOQNSQCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2888114.png)
![4-(4-fluorobenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888115.png)



![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide](/img/structure/B2888124.png)



![2-(allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2888130.png)
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2888132.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2888136.png)
![(3-Oxo-2,8-dioxaspiro[4.5]decan-1-yl)methanesulfonyl chloride](/img/structure/B2888137.png)
